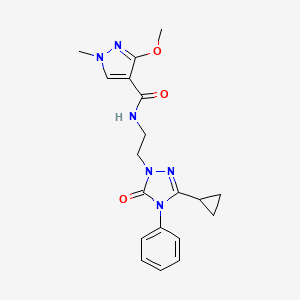

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c1-23-12-15(18(22-23)28-2)17(26)20-10-11-24-19(27)25(14-6-4-3-5-7-14)16(21-24)13-8-9-13/h3-7,12-13H,8-11H2,1-2H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEJZCSHRJCMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities supported by research findings.

Structural Characteristics

The compound features a complex structure comprising several pharmacophores:

- Triazole Ring : Known for its role in enhancing bioactivity through hydrogen bonding.

- Pyrazole Moiety : Often associated with anti-inflammatory and analgesic properties.

- Carboxamide Group : Contributes to the compound's solubility and interaction with biological targets.

Molecular Formula : C₁₈H₁₈N₄O₂

Molecular Weight : 334.36 g/mol

CAS Number : 1396758-54-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the cyclopropyl group to enhance structural rigidity.

- Attachment of the pyrazole and carboxamide moieties through amide coupling reactions.

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyrazole structures exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate activity against various Gram-positive and Gram-negative bacteria. For example:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Triazole derivative A | <0.24 | Effective against Staphylococcus aureus |

| Triazole derivative B | <0.30 | Effective against Escherichia coli |

These results suggest that the compound may inhibit bacterial growth by interfering with essential cellular processes.

Antiviral Activity

The compound's structural features also suggest potential antiviral activity. Research on related triazole-containing compounds has demonstrated efficacy against β-coronaviruses, including SARS-CoV and MHV (Mouse Hepatitis Virus). The mechanism involves inhibition of specific kinases that are crucial for viral replication.

Anticancer Potential

Several studies have reported that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth through interference with cell cycle regulation.

For instance:

| Cell Line | IC₅₀ (μM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induces apoptosis |

| MCF7 (breast cancer) | 20 | Inhibits proliferation |

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives in a preclinical setting. The study highlighted the importance of structural modifications in enhancing biological activity:

- Modification of the triazole nitrogen positions significantly influenced kinase inhibition potency.

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p from Molecules (2015) share the pyrazole-carboxamide backbone but differ in substituents. Key comparisons include:

| Compound | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H-NMR, MS) |

|---|---|---|---|---|

| 3a | Phenyl, Phenyl | 68 | 133–135 | δ 8.12 (s, 1H), MS: 403.1 [M+H]+ |

| 3b | 4-Cl-Phenyl, Phenyl | 68 | 171–172 | IR: 2230 cm⁻¹ (C≡N), MS: 437.1 [M+H]+ |

| 3c | p-Tolyl, Phenyl | 62 | 123–125 | δ 2.42 (s, CH3), MS: 417.1 [M+H]+ |

| 3d | 4-F-Phenyl, Phenyl | 71 | 181–183 | MS: 421.0 [M+H]+ |

Key Observations :

- Electron-withdrawing groups (Cl, F) increase melting points (e.g., 3b, 3d) due to enhanced intermolecular interactions.

- Methyl groups (3c) reduce melting points, likely due to steric hindrance disrupting crystal packing .

- The target compound’s 3-methoxy-1-methyl-pyrazole group may improve solubility compared to 3a–3d, where electron-withdrawing substituents dominate.

Triazolinone Herbicides ()

Carfentrazone-ethyl, a triazolinone herbicide, shares the triazolone core with the target compound. Differences include:

- Substituents : Carfentrazone-ethyl has a trifluoromethylphenyl group, while the target compound features a cyclopropyl group.

- Bioactivity: Carfentrazone-ethyl inhibits protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. The cyclopropyl group in the target compound may alter binding affinity or metabolic stability .

Carbothioamide vs. Carboxamide Derivatives ()

Pyrazole-carbothioamides (e.g., 4e–a-r ) replace the carboxamide oxygen with sulfur. This modification:

- Reduces hydrogen-bonding capacity , which may affect target binding. The target compound’s carboxamide group likely offers better aqueous solubility compared to carbothioamides, critical for systemic activity in agrochemicals .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the triazole-pyrazole core of this compound, and what reaction conditions are critical for optimal yields?

- Methodology : The compound’s heterocyclic core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for analogous triazole-pyrazole hybrids. Key steps include:

-

Use of triazenylpyrazole precursors (e.g., 3-azido-5-methyl-1-phenylpyrazole) and terminal alkynes under CuSO₄/sodium ascorbate catalysis .

-

Reaction optimization in THF/H₂O (1:1) at 50°C for 16 hours to achieve ~60% yield after column chromatography .

- Critical Parameters :

-

Solvent polarity (THF/H₂O mixture balances solubility and reactivity).

-

Catalyst loading (1.2 equiv. CuSO₄ enhances regioselectivity).

-

Purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient).

Step Reagents/Conditions Purpose Yield (%) Reference 1 THF/H₂O, 50°C, 16h Cycloaddition 61 2 CuSO₄, sodium ascorbate Catalysis -

Q. How can X-ray crystallography validate the molecular structure, and which refinement tools are recommended?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is essential for confirming stereochemistry and intermolecular interactions. Use SHELXL for refinement:

- Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement parameters: R factor < 0.06, wR factor < 0.16, and data-to-parameter ratio > 15 .

Q. Which spectroscopic techniques are most reliable for characterizing functional groups and regiochemistry?

- NMR : ¹H/¹³C NMR to confirm methoxy (δ ~3.8 ppm), cyclopropyl (δ ~1.2 ppm), and carboxamide (δ ~170 ppm) groups .

- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) .

- HRMS : Exact mass analysis (error < 2 ppm) to verify molecular formula .

Advanced Research Questions

Q. How can contradictions in bioactivity data for triazole-pyrazole hybrids be resolved, particularly regarding substituent effects?

- Approach :

- Perform comparative bioassays (e.g., enzyme inhibition, cytotoxicity) with systematic variation of substituents (e.g., cyclopropyl vs. phenyl groups) .

- Use multivariate statistical analysis to isolate substituent contributions from confounding factors (e.g., solvent polarity in assays) .

Q. What computational methods predict binding affinity with target enzymes, and how are they experimentally validated?

- Protocol :

- Docking : AutoDock Vina or Schrödinger Suite for binding mode prediction (e.g., interactions with kinase active sites) .

- MD Simulations : AMBER or GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .

- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure Kd values .

Q. What experimental design strategies optimize multi-step synthesis under variable parameters?

- DoE Framework :

-

Factors : Temperature (40–60°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–1.5 equiv.) .

-

Response Surface Methodology (RSM) : Central composite design to maximize yield and purity .

Parameter Range Optimal Value Impact on Yield Temperature 40–60°C 50°C +15% yield Solvent THF/H₂O 1:1 ratio Improved regioselectivity

Q. How do crystallographic intermolecular interactions influence stability and solubility?

- Analysis :

- Hydrogen bonding : N-H···O=C interactions (2.8–3.0 Å) enhance crystal packing .

- π-π stacking : Aryl group interactions (3.5–4.0 Å) reduce solubility in polar solvents .

- Mitigation : Co-crystallization with solubilizing agents (e.g., PEG derivatives) .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.